molecular formula C5H12ClN3O2S B14130439 (4-Methylpiperazin-1-yl)sulfamyl chloride CAS No. 89316-36-9

(4-Methylpiperazin-1-yl)sulfamyl chloride

Cat. No.: B14130439
CAS No.: 89316-36-9
M. Wt: 213.69 g/mol
InChI Key: QJNRBDCEINRCEZ-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)sulfamyl chloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a methyl group and a sulfamyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-yl)sulfamyl chloride typically involves the reaction of 4-methylpiperazine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Methylpiperazine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} ]

The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and safety. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-1-yl)sulfamyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfamyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, which are of significant interest in medicinal chemistry.

Scientific Research Applications

(4-Methylpiperazin-1-yl)sulfamyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)sulfamyl chloride involves its ability to act as a sulfamylating agent. The sulfamyl chloride group can react with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules. This can affect various molecular targets and pathways, including those involved in inflammation and cell signaling .

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperazine: A precursor in the synthesis of (4-Methylpiperazin-1-yl)sulfamyl chloride.

    Chlorosulfonic Acid: A reagent used in the synthesis of the compound.

    Sulfonamide Derivatives: Compounds formed from the substitution reactions of this compound.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and to be used in diverse applications. Its ability to act as a sulfamylating agent makes it particularly valuable in medicinal chemistry and biological research.

Properties

CAS No.

89316-36-9

Molecular Formula

C5H12ClN3O2S

Molecular Weight

213.69 g/mol

IUPAC Name

N-(4-methylpiperazin-1-yl)sulfamoyl chloride

InChI

InChI=1S/C5H12ClN3O2S/c1-8-2-4-9(5-3-8)7-12(6,10)11/h7H,2-5H2,1H3

InChI Key

QJNRBDCEINRCEZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NS(=O)(=O)Cl

Origin of Product

United States

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